molecular formula C20H19ClN4O5S2 B11372666 2-(benzylsulfonyl)-5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11372666
M. Wt: 495.0 g/mol
InChI Key: XAJHRZIZOYPOES-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is an organic compound with a complex structure. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzamide with 2-(4-sulfamoylphenyl)ethylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise control of reaction parameters, and continuous monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-2-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylmethanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in the development of targeted therapies and specialized chemical processes.

Properties

Molecular Formula

C20H19ClN4O5S2

Molecular Weight

495.0 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H19ClN4O5S2/c21-17-12-24-20(31(27,28)13-15-4-2-1-3-5-15)25-18(17)19(26)23-11-10-14-6-8-16(9-7-14)32(22,29)30/h1-9,12H,10-11,13H2,(H,23,26)(H2,22,29,30)

InChI Key

XAJHRZIZOYPOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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